Spectroscopic Data of Indoline-2-carboxylic Acid: A Technical Guide
Spectroscopic Data of Indoline-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for indoline-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of indoline-2-carboxylic acid provide detailed information about its proton and carbon framework.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of indoline-2-carboxylic acid was recorded on a 400 MHz instrument in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~6.5-7.5 | Multiplet | 4H | Aromatic Protons |
| ~3.0-4.5 | Multiplet | 3H | Aliphatic Protons on Indoline Ring |
Note: The exact chemical shifts can vary slightly depending on the concentration and purity of the sample.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The general chemical shift ranges for the carbon atoms in indoline-2-carboxylic acid are as follows:
| Chemical Shift (ppm) | Assignment |
| ~170-180 | Carbonyl Carbon (-COOH) |
| ~110-150 | Aromatic Carbons |
| ~30-60 | Aliphatic Carbons on Indoline Ring |
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of indoline-2-carboxylic acid is outlined below.
Sample Preparation:
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Weigh approximately 5-10 mg of indoline-2-carboxylic acid.
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Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1]
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Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.
Data Acquisition:
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The NMR spectra are typically recorded on a 400 MHz spectrometer.
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For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as TMS (0 ppm).[1]
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For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. Chemical shifts are referenced to the solvent peak or an internal standard.[1]
Data Processing:
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The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
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Phase and baseline corrections are applied to the spectrum.
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The chemical shifts are referenced, and the peaks are integrated (for ¹H NMR) and picked.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of indoline-2-carboxylic acid is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The characteristic absorption bands are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch |
| ~2500-3300 | Broad | O-H Stretch (Carboxylic Acid) |
| ~1670 | Strong | C=O Stretch (Carboxylic Acid) |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
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Finely grind a small amount (1-2 mg) of indoline-2-carboxylic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]
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The mixture should be homogenous and have a fine, consistent texture.
Pellet Formation:
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Transfer the ground mixture to a pellet die.
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Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
Data Acquisition:
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Record a background spectrum of the empty sample holder or a pure KBr pellet.[1]
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Place the sample pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1] The final spectrum is the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Mass Spectrometric Data
The mass spectrum of indoline-2-carboxylic acid is often obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The key mass-to-charge (m/z) peaks are:
| m/z | Relative Intensity | Assignment |
| 163 | High | Molecular Ion [M]⁺ |
| 118 | Highest | [M - COOH]⁺ |
| 117 | High | [M - HCOOH]⁺ |
Data obtained from PubChem CID 86074.
Experimental Protocol for GC-MS
Sample Preparation:
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Prepare a dilute solution of indoline-2-carboxylic acid in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
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Derivatization may be necessary for carboxylic acids to improve their volatility and thermal stability for GC analysis.
Data Acquisition:
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Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.
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The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).
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The separated components elute from the GC column and enter the mass spectrometer.
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Electron Impact (EI) is a common ionization method for GC-MS.
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The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass spectrum.
